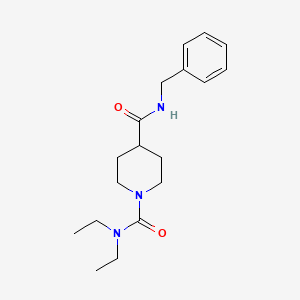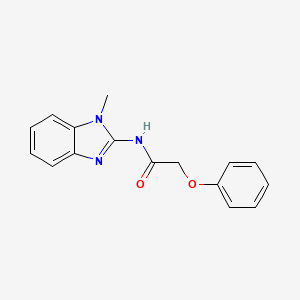
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine, also known as PAPP, is a chemical compound that has been extensively studied for its potential use in various scientific applications. PAPP is a piperazine derivative that has been shown to have a wide range of biological effects, making it a versatile tool for researchers in fields such as pharmacology, neuroscience, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine is complex and involves multiple targets in the brain. This compound has been shown to act as a potent antagonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in a variety of physiological processes. This compound has also been shown to decrease the release of glutamate, which is an excitatory neurotransmitter involved in the regulation of learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments, including its potency and specificity for various neurotransmitter systems in the brain. This compound can be used to study the function of these systems in a variety of physiological processes, including mood regulation, anxiety, stress, and learning and memory. However, this compound also has some limitations, including its potential toxicity and the need for careful attention to reaction conditions during synthesis.
Orientations Futures
There are several future directions for research on 1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine, including the development of more potent and selective compounds for use in lab experiments. Additionally, this compound may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound, or this compound, is a versatile tool for researchers in fields such as pharmacology, neuroscience, and biochemistry. This compound has a wide range of biological effects, making it a valuable compound for studying the function of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential of this compound in both lab experiments and potential therapeutic applications.
Méthodes De Synthèse
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with 2-pyridylmagnesium bromide, and the reaction of 1-benzyl-4-piperidone with 2-pyridylboronic acid. The synthesis of this compound requires careful attention to reaction conditions, as well as purification techniques to obtain a pure compound.
Applications De Recherche Scientifique
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine has been used in a wide range of scientific applications, including as a tool for studying the function of various neurotransmitter systems in the brain. This compound has been shown to act as a potent antagonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in a variety of physiological processes.
Propriétés
IUPAC Name |
1-(1-propylpiperidin-4-yl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4/c1-2-9-19-10-6-16(7-11-19)20-12-14-21(15-13-20)17-5-3-4-8-18-17/h3-5,8,16H,2,6-7,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHCRMXVMZBEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)

![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)

